N-(3-chloro-2-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 484.0 g/mol. The compound is characterized by its unique structure, which includes a thiazolo-pyridazin core, making it an interesting candidate for various scientific studies, particularly in medicinal chemistry and pharmacology.
This compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is available for purchase for research purposes. The purity of the compound typically exceeds 95%, ensuring its suitability for high-quality research applications.
N-(3-chloro-2-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide falls under the category of thiazole derivatives and is classified as an acetamide. Its structural complexity suggests potential biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of N-(3-chloro-2-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multiple steps, integrating various organic synthesis techniques. Key methods may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used to monitor the progress and purity of the synthesized compound.
The compound's structure can be represented using various chemical notation systems:
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5
FRAUOKCOSKXQBS-UHFFFAOYSA-N
The molecular weight is approximately 484.0 g/mol, with a calculated formula weight of . The presence of chlorine and sulfur atoms contributes to its unique chemical properties.
The reactivity of N-(3-chloro-2-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can be explored through various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. Kinetic studies may also provide insights into the stability and reactivity of the compound.
Further pharmacological studies are required to elucidate the precise mechanism by which this compound exerts its effects on biological systems.
The physical properties such as melting point, boiling point, and density are critical for understanding the behavior of N-(3-chloro-2-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide in various environments:
Property | Value |
---|---|
Molecular Weight | 484.0 g/mol |
Purity | >95% |
Solubility | Not specified |
Chemical properties include reactivity towards acids and bases, thermal stability under different conditions, and potential interactions with other compounds. These properties dictate how the compound can be utilized in laboratory settings.
N-(3-chloro-2-methylphenyl)-2-(7-(furan-2-y)-4-oxo-2-(piperidin-1-y-thiazolo[4,5-d]pyridazin - 5(4H)-yl)acetamide has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: